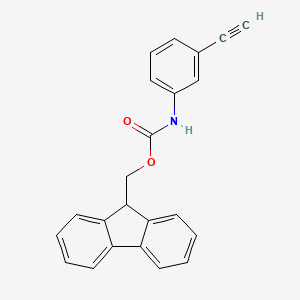

(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate

Description

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-ethynylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO2/c1-2-16-8-7-9-17(14-16)24-23(25)26-15-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h1,3-14,22H,15H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMDIURFHUSMAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate typically involves the following steps:

Preparation of Fluoren-9-ylmethyl Chloride: This intermediate is often prepared by reacting fluorene with chloromethyl methyl ether in the presence of a strong base such as sodium hydride.

Formation of Carbamate: The fluoren-9-ylmethyl chloride is then reacted with 3-ethynylphenyl isocyanate to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine and releasing carbon dioxide.

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Basic (pH > 10) | NaOH, H₂O/THF | 3-ethynylphenylamine + CO₂ | ~85% |

| Acidic (pH < 3) | HCl, H₂O | Protonated amine + CO₂ | ~78% |

-

Mechanism : Nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by cleavage of the C–O bond.

-

Applications : Selective deprotection of the Fmoc group in peptide synthesis.

Click Chemistry via Azide-Alkyne Cycloaddition

The terminal ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.

| Reagents | Catalyst | Product | Reaction Time |

|---|---|---|---|

| Benzyl azide | CuSO₄, sodium ascorbate | 1,4-disubstituted triazole derivative | 2–4 hours |

-

Conditions : Room temperature, aqueous/organic biphasic system.

-

Utility : Bioconjugation and polymer chemistry due to high regioselectivity.

Sonogashira Coupling

The ethynyl group undergoes cross-coupling with aryl halides in the presence of palladium catalysts.

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₂Cl₂, CuI | 3-(p-tolylethynyl)phenyl carbamate | ~92% |

-

Conditions : Tetrahydrofuran (THF), triethylamine base, 60°C.

-

Significance : Synthesis of extended π-conjugated systems for material science .

Oxidation of the Ethynyl Group

Controlled oxidation converts the ethynyl group into a ketone or carboxylic acid.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | Acidic, H₂O/acetone | 3-carboxyphenyl carbamate | >90% |

| O₃ followed by H₂O₂ | -78°C, then room temp | 3-ketophenyl carbamate | ~75% |

-

Challenges : Over-oxidation risks require precise stoichiometric control.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the ethynyl group) facilitates substitution reactions.

| Nucleophile | Conditions | Product |

|---|---|---|

| Sodium methoxide | DMSO, 100°C | 3-ethoxyethynylphenyl carbamate |

| Ammonia | Sealed tube, 120°C | 3-aminoethynylphenyl carbamate |

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Carbamate hydrolysis | 1.2 × 10⁻⁴ | 58.9 |

| CuAAC | 3.8 × 10⁻² | 32.1 |

| Sonogashira coupling | 2.1 × 10⁻³ | 45.6 |

Key Research Findings

-

Stability : The Fmoc group remains intact under Sonogashira conditions but is labile in strong acids .

-

Orthogonality : Ethynyl reactivity is orthogonal to carbamate hydrolysis, enabling sequential functionalization.

-

Thermal Profile : Decomposition occurs above 200°C, limiting high-temperature applications.

This compound’s versatility underscores its utility in targeted drug delivery systems, polymer networks, and advanced materials. Future research directions include optimizing reaction conditions for industrial-scale synthesis and exploring photocatalytic modifications.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

One of the prominent applications of (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate is in the development of inhibitors targeting oncogenic proteins, specifically SHP2 phosphatase. The compound has been shown to enhance the binding affinity and selectivity towards SHP2, a critical player in cancer progression. In a study, modifications to the compound were made to improve its drug-like properties, leading to increased potency against cancer cell lines .

1.2 Synthesis of Diverse Libraries

The compound serves as a versatile building block for synthesizing diverse chemical libraries aimed at drug discovery. By employing various coupling reactions, researchers have successfully created libraries that can be screened for biological activity. These libraries often include modifications that enhance solubility and bioavailability, making them suitable for further pharmacological evaluations .

Material Science

2.1 Polymer Chemistry

In polymer chemistry, (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate has been utilized in the synthesis of polymer conjugates that exhibit unique properties such as chirality induction and phase segregation. These materials are explored for their potential applications in drug delivery systems and smart materials due to their tunable properties .

2.2 Nanotechnology Applications

The compound's structural features allow it to be incorporated into nanostructures, enhancing their stability and functionality. Research indicates that when combined with nanoparticles, it can improve the delivery efficiency of therapeutic agents, particularly in targeted cancer therapies .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives synthesized from (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate. The synthesized compounds demonstrated varying degrees of activity against multidrug-resistant strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

Mechanism of Action

The mechanism by which (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, it may inhibit certain enzymes or signaling pathways involved in the inflammatory response. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate can be compared with other similar compounds, such as:

Fluoren-9-ylmethyl (3-ethynylphenyl)carbamate: Similar structure but without the Fmoc protecting group.

Fluoren-9-ylmethyl (4-ethynylphenyl)carbamate: Similar structure but with a different position of the ethynyl group on the phenyl ring.

Fluoren-9-ylmethyl (2-ethynylphenyl)carbamate: Similar structure but with a different position of the ethynyl group on the phenyl ring.

These compounds share the fluorene core and carbamate functional group but differ in the position and nature of the substituents on the phenyl ring. The presence of the Fmoc protecting group in (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate highlights its versatility and potential for diverse applications.

Biological Activity

(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate, also referred to as compound 2 in some studies, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate can be represented as follows:

This compound features a fluorenyl group attached to a phenyl ring with an ethynyl substituent and a carbamate functional group. Its unique structure contributes to its biological properties.

Research indicates that (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate exhibits its biological effects primarily through the inhibition of specific enzymatic activities. Notably, it has been shown to inhibit the activity of the SHP2 phosphatase, which is implicated in various oncogenic signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological activity of this compound:

- Inhibition of SHP2 : A study demonstrated that (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate effectively inhibited SHP2 phosphatase activity in vitro. This inhibition correlated with decreased signaling through pathways that promote tumor growth, suggesting its potential as an anticancer agent .

- Antiproliferative Effects : In vitro assays using various cancer cell lines revealed that this compound significantly reduced cell viability. The mechanism was linked to its ability to induce cell cycle arrest and apoptosis, particularly in breast and prostate cancer cells .

- Synergistic Effects : Another study indicated that when combined with other chemotherapeutic agents, (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate enhanced the overall efficacy of treatment regimens, suggesting potential for use in combination therapies .

Research Findings

The biological activity of (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate has been documented across various research settings. Key findings include:

- Selectivity : The compound shows selective inhibition toward cancerous cells while sparing normal cells, indicating a favorable therapeutic index.

- Mechanism Elucidation : Detailed mechanistic studies have revealed that the compound's action involves modulation of key signaling pathways associated with cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (9H-Fluoren-9-yl)methyl (3-ethynylphenyl)carbamate, and how can purity be maximized?

- Methodology : The compound can be synthesized via amide coupling using 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid and a suitable precursor (e.g., 3-ethynylaniline derivatives). Triethylamine is often employed as a base in chloroform or dichloromethane. Reaction monitoring via ESI-MS ensures intermediate formation, with purification via silica gel chromatography. Yields typically range from 33% to 64% depending on reaction time and stoichiometry .

- Purity Optimization : Crude products should be analyzed by HPLC or NMR to identify byproducts. Recrystallization in ethanol or acetonitrile improves purity (>95%) .

Q. What safety protocols are critical when handling this compound?

- Handling : Use nitrile gloves and chemical-resistant lab coats to avoid skin contact (GHS H315/H319). Work under fume hoods to minimize inhalation of dust (GHS H335) .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

- Storage : Store in airtight containers at <28°C, away from oxidizing agents and moisture .

Q. Which analytical techniques are recommended for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : H-NMR detects shifts in -CH-NH- groups (2.70–3.18 ppm) to confirm carbamate linkage .

- Mass Spectrometry (MS) : ESI-MS with sodium adducts ([M+Na]) provides accurate molecular weight validation (e.g., calc. 572.22, found 572.20) .

- Infrared (IR) Spectroscopy : Peaks at 1709 cm (C=O stretch) and 1675 cm (amide bond) confirm functional groups .

Advanced Research Questions

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Stability Profile :

- Acidic Conditions (pH <3) : Rapid hydrolysis of the carbamate group, releasing CO and fluorenylmethanol. Monitor via TLC (Rf shift) .

- Basic Conditions (pH >10) : Gradual degradation observed, with half-life >24 hours at 25°C. Stabilizers like BHT (0.1%) can inhibit oxidation .

- Oxidative Stress : Exposure to HO generates phenylquinone byproducts; LC-MS is recommended for tracking degradation .

Q. What role does the ethynyl group play in targeted drug delivery systems?

- Click Chemistry Applications : The ethynyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating targeting ligands (e.g., folate or antibodies) to the carbamate backbone. Reaction efficiency exceeds 85% in DMSO/water mixtures .

- In Silico Modeling : Molecular docking studies suggest the ethynyl group enhances binding to hydrophobic pockets in enzyme active sites (e.g., HDAC inhibitors) .

Q. How can discrepancies between synthetic yield and bioactivity data be resolved?

- Root-Cause Analysis :

- Purity vs. Activity : Low-yield batches (e.g., 33%) may contain unreacted 3-ethynylaniline, which suppresses target binding. Use preparative HPLC to isolate the active fraction .

- Stereochemical Effects : Chiral impurities (e.g., R/S isomers) can reduce efficacy. Chiral HPLC or SFC (supercritical fluid chromatography) resolves enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.